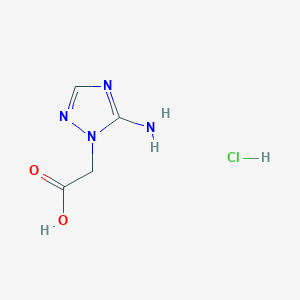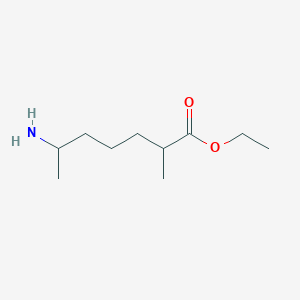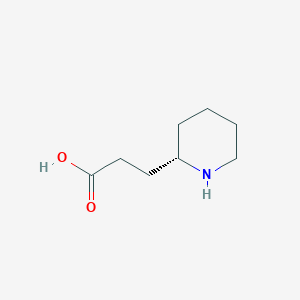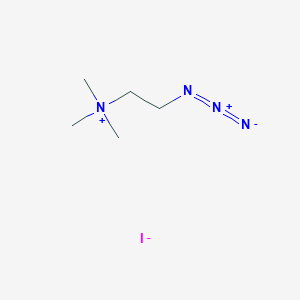
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is an organic compound that features a triazole ring, which is known for its wide range of pharmacological activities. This compound is a white crystalline solid that is highly soluble in water and is commonly used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation, leading to the formation of the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. The choice of reagents and reaction conditions depends on the nucleophilicity of the amines involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanate, aminoguanidine hydrochloride, and succinic anhydride. Microwave irradiation is often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further utilized in the synthesis of bioactive compounds .
Aplicaciones Científicas De Investigación
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.
Industry: The compound is used as a precursor in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The triazole ring is known to inhibit the activity of certain kinases and lysine-specific demethylase 1, among others . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure and exhibit comparable pharmacological activities.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound also features a triazole ring and is used in similar applications.
Uniqueness
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its high solubility in water and ability to form stable salts make it particularly useful in various applications .
Propiedades
Fórmula molecular |
C4H7ClN4O2 |
|---|---|
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
2-(5-amino-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-4-6-2-7-8(4)1-3(9)10;/h2H,1H2,(H,9,10)(H2,5,6,7);1H |
Clave InChI |
RGWAFLAWQISUOC-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=N1)N)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)




![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)




